![molecular formula C7H17ClN2O B13508156 N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride](/img/structure/B13508156.png)
N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride is a chemical compound with the molecular formula C7H16N2O·HCl It is an amide derivative that features both methyl and amino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride typically involves the reaction of N-methylacetamide with 2-(methylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may also incorporate advanced purification techniques such as chromatography and distillation to achieve the desired quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-[2-(methylamino)propyl]acetamide oxides, while reduction may produce N-methyl-N-[2-(methylamino)propyl]amine .
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-N-propyl-propylamine: This compound shares structural similarities but differs in its functional groups and chemical properties.
N-methyl-2-pyrrolidone: Another similar compound with distinct applications and properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C7H17ClN2O |
|---|---|
Molekulargewicht |
180.67 g/mol |
IUPAC-Name |
N-methyl-N-[2-(methylamino)propyl]acetamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-6(8-3)5-9(4)7(2)10;/h6,8H,5H2,1-4H3;1H |
InChI-Schlüssel |
WLQVKPLPPCTRSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C(=O)C)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


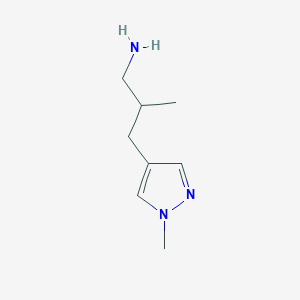
![2-[Acetyl(cyclohexyl)amino]acetic acid](/img/structure/B13508079.png)
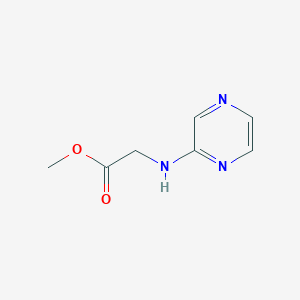
![ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13508091.png)
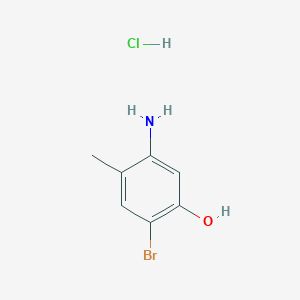
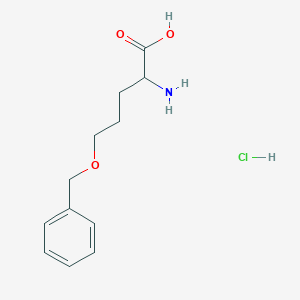
![Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13508104.png)
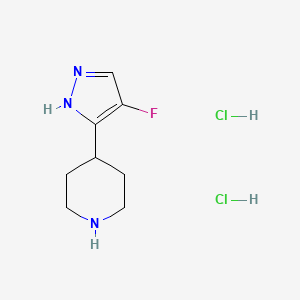
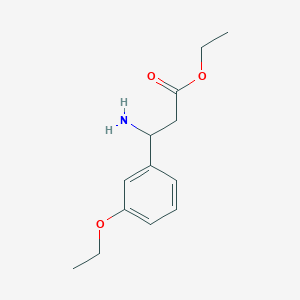
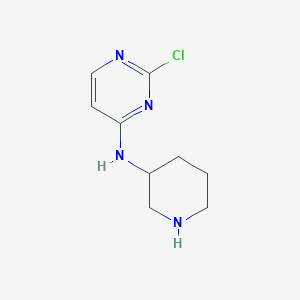
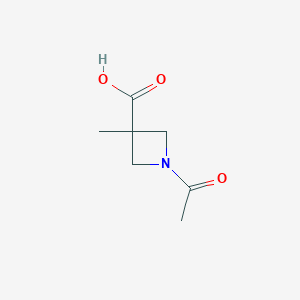
aminehydrochloride](/img/structure/B13508152.png)
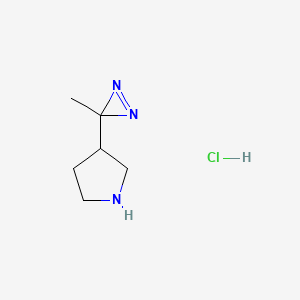
![2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13508171.png)
